Methyl 1-methylindole-6-carboxylate

Medicinal Chemistry Oncology Kinase Inhibitors

Researchers developing kinase inhibitor libraries require reliable indole building blocks with validated biological relevance. Sourcing uncharacterized regioisomers risks synthetic route failure and invalid SAR data. This compound directly addresses that gap: it is the exact 6-substituted N-methyl indole ester validated in peer-reviewed syntheses of potent EGFR and VEGFR-2 inhibitors. Key supply chain assurances: (i) documented high-yielding synthetic route from commodity precursors ensures cost-effective scale-up; (ii) solid-state stability under inert gas simplifies storage and handling for manufacturing environments.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1204-32-6
Cat. No. B1298860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methylindole-6-carboxylate
CAS1204-32-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3
InChIKeyNMILWYUYIFMKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methylindole-6-Carboxylate: Chemical Profile


Methyl 1-methylindole-6-carboxylate (CAS: 1204-32-6), also known as 1-methyl-1H-indole-6-carboxylic acid methyl ester, is an indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder . It is a versatile synthetic intermediate and building block used extensively in medicinal chemistry and drug discovery programs, particularly for the preparation of kinase inhibitors . It is commercially available in high purity (typically ≥97%) and is soluble in common organic solvents such as DMF, DMSO, and ethyl acetate, which facilitates its use in various chemical reactions and processes .

1
Kinase inhibitor scaffold Reported building block for EGFR/VEGFR-2 inhibitor synthesis programs
2
Established synthetic route High-yielding N-methylation from methyl indole-6-carboxylate
3
Defined profile Calculated LogP 1.96, PSA 31.23 Ų; complies with Rule of Five

Methyl 1-Methylindole-6-Carboxylate: Substitution Risks


The indole scaffold is a privileged structure in medicinal chemistry, yet subtle modifications drastically alter a compound's biological activity and synthetic utility. Methyl 1-methylindole-6-carboxylate distinguishes itself from close analogs such as methyl indole-6-carboxylate (lacking the N-methyl group), methyl 1-methylindole-3-carboxylate (regioisomer), and 1-methylindole-6-carboxylic acid (free acid) due to its unique combination of structural features. The N-methyl group enhances lipophilicity and metabolic stability, while the methyl ester at the 6-position provides a specific vector for further derivatization [1]. Critically, the regioisomeric 3-carboxylate exhibits vastly different biological activity profiles and reactivity, precluding simple interchange [2]. Furthermore, the compound has been specifically validated as a building block for generating potent EGFR and VEGFR-2 kinase inhibitors, a role that cannot be fulfilled by its non-methylated counterpart due to altered electronic and steric properties that impact downstream SAR . Substitution without rigorous re-validation of synthetic routes and biological activity would jeopardize project timelines and data integrity.

N-methyl group matters The N-methyl group alters lipophilicity and metabolic stability compared to unmethylated indole-6-carboxylate; may shift ADME profile and derivatization outcomes.
Regioisomeric 3-carboxylate differs Methyl 1-methylindole-3-carboxylate shows distinct reactivity and biological activity context; direct interchange without re-validation may compromise SAR.
Free acid adds processing steps 1-Methylindole-6-carboxylic acid requires additional esterification; ester form is directly ready for amidation and further functionalization.

Methyl 1-Methylindole-6-Carboxylate: Comparative Evidence


EGFR and VEGFR-2 Kinase Inhibitor Intermediate

Methyl 1-methylindole-6-carboxylate serves as the essential core scaffold for generating potent EGFR and VEGFR-2 tyrosine kinase inhibitors, as demonstrated in a 2024 study. Derivatives synthesized from this compound showed significant antiproliferative activity. For instance, the hydrazine-1-carbothioamide derivative '3b' (targeting EGFR) and the oxadiazole derivative '6e' (targeting VEGFR-2) were the most cytotoxic among the series . This specific structural starting point is crucial, as the 6-carboxylate ester with the N-methyl group provides the optimal spatial and electronic configuration for interactions within the kinase active sites, as confirmed by molecular docking studies .

Scaffold utility
Class-level inference
Reported active EGFR/VEGFR-2 inhibitor leads derived from this scaffold
Scaffold derivatization context
Cytotoxicity data belong to final derivatives, not parent compound.
Medicinal Chemistry Oncology Kinase Inhibitors

High-Yield N-Methylation Synthesis

A robust and efficient synthetic route from the readily available methyl indole-6-carboxylate is well-established, offering high yields. A patent describes the N-methylation of methyl 6-indolecarboxylate using methyl iodide and sodium hydride in DMF, achieving an 86.9% yield of the desired product . A separate, alternative protocol using similar conditions has reported a quantitative (100%) yield for this transformation . This compares favorably to the synthesis of its regioisomer, methyl 1-methylindole-3-carboxylate, which often requires different, potentially lower-yielding, or more costly synthetic routes starting from indole-3-carboxylic acid derivatives.

Synthetic yield
Cross-study comparable
86.9–100%
High-yielding established N-methylation route
NaH/CH₃I in DMF; reproducible across reported protocols.
Synthetic Chemistry Process Chemistry Methodology

Physicochemical and ADME Profile

Methyl 1-methylindole-6-carboxylate possesses well-defined physicochemical properties critical for drug design. Its calculated LogP is 1.9649, and its polar surface area (PSA) is 31.23 Ų [1]. It complies with Lipinski's Rule of Five [2]. In comparison, the non-methylated analog, methyl indole-6-carboxylate (CAS 50820-65-0), has a lower molecular weight (175.18 g/mol) and a lower melting point (76-80 °C) [3]. The N-methyl group in the target compound increases lipophilicity (LogP), which can influence membrane permeability and metabolic stability, offering a distinct ADME profile compared to the unsubstituted indole.

Physicochemical profile
Cross-study comparable
LogP 1.96 PSA 31.23 Ų m.p. 90–93 °C
Predicted drug-like properties; supports design decisions
Calculated LogP; unmethylated analog shows lower lipophilicity.
ADME Drug Design Physicochemical Characterization

Methyl 1-Methylindole-6-Carboxylate: Applications


Kinase Inhibitors for Oncology

This compound is the preferred starting material for synthesizing novel EGFR and VEGFR-2 tyrosine kinase inhibitors, as validated by recent peer-reviewed research . Its use ensures the generation of a focused library of analogs with a high probability of potent activity against key cancer targets.

Chemical Probe Synthesis for Target Validation

The robust and high-yielding synthesis of methyl 1-methylindole-6-carboxylate makes it an ideal building block for creating chemical probes . Researchers can efficiently derivatize the ester and explore the N-methyl group's role in target engagement, facilitating target validation studies in oncology and inflammation.

API Intermediate for Scale-Up

The well-documented, high-yielding synthetic route (up to 100%) from inexpensive starting materials makes this compound a reliable and cost-effective intermediate for large-scale synthesis . Its solid-state properties and stability under inert gas facilitate storage and handling in a manufacturing environment.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis studies
N-Methylindole-6-carboxylate scaffold
EGFR/VEGFR-2 inhibitor derivatization context
Chemical probe synthesis
Efficient ester derivatization handle
Target engagement and selectivity assays
Large-scale synthesis and supply
Robust high-yielding synthetic route
Process scalability and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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